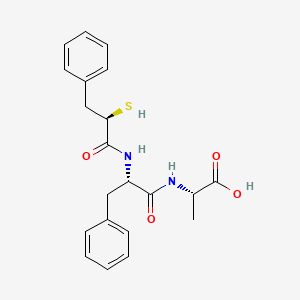

N-(3-Phenyl-2-sulfanylpropanoyl)phenylalanylalanine

Descripción

Propiedades

Fórmula molecular |

C21H24N2O4S |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H24N2O4S/c1-14(21(26)27)22-19(24)17(12-15-8-4-2-5-9-15)23-20(25)18(28)13-16-10-6-3-7-11-16/h2-11,14,17-18,28H,12-13H2,1H3,(H,22,24)(H,23,25)(H,26,27)/t14-,17-,18+/m0/s1 |

Clave InChI |

CNILVMARPONFBX-JCGIZDLHSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)S |

SMILES canónico |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)S |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalanilalanina implica el acoplamiento del ácido 3-fenil-2-sulfanylpropanoico con fenilalanilalanina. La reacción típicamente requiere el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) para facilitar la formación del enlace peptídico. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los intermedios .

Análisis De Reacciones Químicas

N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalanilalanina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Los grupos carbonilo en el enlace peptídico se pueden reducir a alcoholes usando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo sulfanyl produciría sulfoxidos o sulfonas, mientras que la reducción de los grupos carbonilo produciría alcoholes.

Aplicaciones Científicas De Investigación

N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalanilalanina tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar la formación y escisión de enlaces peptídicos, así como para investigar la reactividad de los grupos sulfanyl en los péptidos.

Biología: El compuesto se utiliza en estudios de interacciones enzima-sustrato, particularmente aquellos que involucran proteasas que escinden enlaces peptídicos.

Mecanismo De Acción

El mecanismo de acción de N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalanilalanina implica su interacción con dianas moleculares específicas, como las enzimas. Por ejemplo, puede actuar como un inhibidor de la neprilisina, una enzima que degrada los péptidos beta-amiloide. Al inhibir la neprilisina, el compuesto puede aumentar los niveles de péptidos beta-amiloide, que están implicados en la patología de la enfermedad de Alzheimer . Las vías moleculares involucradas en este mecanismo incluyen la unión del compuesto al sitio activo de la enzima, evitando así el acceso del sustrato y la posterior escisión del péptido.

Comparación Con Compuestos Similares

N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalanilalanina se puede comparar con otros dipéptidos, como:

N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalaniltirosina: Este compuesto tiene una estructura similar pero incluye un residuo de tirosina en lugar de alanina.

N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalanilglicina: Este compuesto incluye un residuo de glicina y tiene diferentes propiedades químicas y biológicas, como un peso molecular más bajo y diferente reactividad.

La singularidad de N-(3-Fenil-2-Sulfanylpropanoyl)Fenilalanilalanina radica en su combinación específica de residuos de fenilalanina y alanina, así como en la presencia del grupo sulfanyl, que confiere una reactividad química y una actividad biológica distintas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.